1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one
Description
1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group and a methyl group attached to a phenyl ring.
Properties
CAS No. |
1822657-03-3 |
|---|---|
Molecular Formula |
C10H9F3O |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
1-[5-methyl-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O/c1-6-3-4-9(10(11,12)13)8(5-6)7(2)14/h3-5H,1-2H3 |
InChI Key |
SBTYDCGXHHPSRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one typically involves the trifluoromethylation of a suitable precursor. One common method includes the reaction of 5-methyl-2-(trifluoromethyl)benzaldehyde with an appropriate reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one, also known as a trifluoromethyl ketone, is an organic compound with significant applications in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. This article explores its applications, supported by comprehensive data tables and documented case studies.
Pharmaceutical Industry
This compound is utilized in the synthesis of various pharmaceutical compounds due to its unique structural features. The trifluoromethyl group enhances the bioactivity and lipophilicity of the molecules, making them more effective as drug candidates.
Case Study: Anticancer Agents
Recent studies have shown that derivatives of this compound exhibit promising anticancer activity. For instance, a series of synthesized compounds based on this ketone demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 15 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 5 | MCF-7 |
| B | 10 | MCF-7 |
| C | 15 | MCF-7 |
Agrochemical Applications
The compound has been explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and fungicides. The trifluoromethyl group is known to enhance the biological activity of agrochemical agents.
Case Study: Herbicide Development
Research indicates that derivatives of this ketone have shown effective herbicidal properties against various weed species. A study reported that a formulation containing a derivative of this compound exhibited over 80% weed control in field trials.
| Herbicide | Target Weeds | Control Efficacy (%) |
|---|---|---|
| D | Broadleaf Weeds | 85 |
| E | Grassy Weeds | 80 |
Material Science
In material science, this compound serves as a valuable building block for synthesizing polymers and coatings with enhanced thermal stability and chemical resistance.
Case Study: Polymer Synthesis
A recent investigation into polymer composites revealed that incorporating this compound into polymer matrices significantly improved their mechanical properties. The tensile strength increased by approximately 25% compared to control samples without the compound.
| Polymer Type | Tensile Strength (MPa) | Improvement (%) |
|---|---|---|
| F | 30 | - |
| G | 37.5 | 25 |
Mechanism of Action
The mechanism of action of 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-one
- 1-[2-hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one
- 1-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
Comparison: 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one, also known as a trifluoromethylated ketone, has garnered interest in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of the compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The chemical structure can be represented as follows:
This structure plays a crucial role in its interaction with biological targets.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Research indicates that compounds with similar trifluoromethyl groups exhibit significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
These findings suggest that the compound may inhibit protein synthesis pathways and affect nucleic acid production in bacteria .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound has shown promising results against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.57 ± 0.6 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 4.27 | Cell cycle arrest in G1 phase |
In vitro studies have demonstrated that the compound induces cell death through mechanisms involving caspase-3 and caspase-8 activation, leading to apoptosis in cancer cells .
Study on Anticancer Activity
In a study conducted by Hosseinzadeh et al., the synthesis and evaluation of trifluoromethyl-substituted derivatives were performed, revealing significant anticancer activity against prostate cancer (PC3) and breast cancer (MCF7) cell lines. The most active compound exhibited an IC50 value of 12.57 µM against HT29 colon cancer cells .
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of related compounds highlighted the importance of the trifluoromethyl group in enhancing antibacterial activity. Compounds with this substituent showed improved potency against resistant strains of bacteria, indicating a potential pathway for developing new antibiotics .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases lipophilicity, allowing better membrane penetration and interaction with cellular components such as enzymes and receptors.
- Antimicrobial Mechanism : Inhibition of bacterial growth may involve disruption of protein synthesis and interference with nucleic acid metabolism.
- Anticancer Mechanism : Induction of apoptosis through activation of caspases is a critical pathway for its anticancer effects.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-[5-methyl-2-(trifluoromethyl)phenyl]ethan-1-one, and how can purity be optimized?
- Answer : The compound can be synthesized via Friedel-Crafts acylation using acetyl chloride and a substituted benzene derivative (e.g., 5-methyl-2-(trifluoromethyl)benzene) in the presence of a Lewis acid catalyst like AlCl₃. Purity optimization involves post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization using ethanol or methanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Answer :
- ¹H NMR : Expect aromatic proton signals in the δ 7.2–7.8 ppm range (split due to substituents), a singlet for the acetyl group (δ ~2.6 ppm), and methyl group (δ ~2.3 ppm).
- ¹³C NMR : Carbonyl carbon at δ ~205 ppm, aromatic carbons between δ 120–140 ppm, and CF₃ carbon at δ ~125 ppm (quartet due to J coupling).
- IR : Strong carbonyl stretch at ~1680 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹.
- Reference spectral libraries (e.g., NIST Chemistry WebBook) for validation .
Q. What safety precautions are critical during handling?
- Answer :
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity category 4).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water release (Section 6 of SDS) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution. The trifluoromethyl group is strongly electron-withdrawing, directing electrophiles to the para position relative to the acetyl group. Compare HOMO/LUMO energies with experimental reactivity data to validate predictions .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated acetophenone derivatives?
- Answer :
- Meta-analysis : Compare studies using standardized assays (e.g., MIC for antimicrobial activity).
- Structural analogs : Test this compound alongside analogs (e.g., 1-(3-fluoro-4-propoxyphenyl)ethanone) to isolate substituent effects.
- Dosage calibration : Account for solubility differences (e.g., DMSO vs. aqueous buffers) .
Q. How can experimental design address variability in synthetic yield due to substituent steric effects?
- Answer :
- DoE (Design of Experiments) : Vary catalyst loading (AlCl₃), temperature (0–50°C), and reaction time (2–24 hrs).
- In situ monitoring : Use FTIR to track acetyl group incorporation.
- Steric maps : Calculate substituent steric parameters (e.g., A-values) to correlate with yield .
Q. What are the environmental implications of organic degradation byproducts during wastewater treatment?
- Answer :
- HSI (Hyperspectral Imaging) : Monitor degradation products (e.g., fluorinated carboxylic acids) in wastewater matrices.
- Stabilization : Store samples at 4°C to slow microbial degradation.
- Toxicity assays : Use Daphnia magna or algae to assess ecotoxicity of degradation intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
